1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that features a combination of fluorinated aromatic, sulfonyl, triazole, and piperidine moieties. Compounds with such structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the 5-fluoro-2-methoxyphenyl sulfonyl chloride: This can be achieved by reacting 5-fluoro-2-methoxybenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride can then react with 4-(2H-1,2,3-triazol-2-yl)piperidine in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 5-fluoro-2-hydroxyphenyl or 5-fluoro-2-carboxyphenyl derivatives.
Reduction: Formation of 5-fluoro-2-methoxyphenyl sulfide derivatives.
Substitution: Formation of 5-amino-2-methoxyphenyl or 5-thio-2-methoxyphenyl derivatives.
Scientific Research Applications
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonyl and triazole groups.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, compounds with sulfonyl and triazole groups can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)morpholine
- 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(1H-1,2,4-triazol-3-yl)piperidine
Uniqueness
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-22-13-3-2-11(15)10-14(13)23(20,21)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGNJJPBKFSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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